molecular formula C18H16ClN3O4 B265686 (5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(2,4-dimethoxyphenyl)-1,2-dihydropyrazole-3-carboxamide

(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(2,4-dimethoxyphenyl)-1,2-dihydropyrazole-3-carboxamide

Cat. No. B265686
M. Wt: 373.8 g/mol
InChI Key: JJKMPNYFJNJEIU-OWBHPGMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(2,4-dimethoxyphenyl)-1,2-dihydropyrazole-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(2,4-dimethoxyphenyl)-1,2-dihydropyrazole-3-carboxamide involves the inhibition of various enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation. It has also been found to inhibit the activity of protein kinases, which are enzymes involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(2,4-dimethoxyphenyl)-1,2-dihydropyrazole-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, which is a process of programmed cell death that is important for the removal of damaged or abnormal cells from the body. This compound has also been found to inhibit the growth and proliferation of cancer cells, which may make it a useful therapeutic agent for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using (5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(2,4-dimethoxyphenyl)-1,2-dihydropyrazole-3-carboxamide in lab experiments is its ability to inhibit the activity of various enzymes and signaling pathways in the body. This makes it a useful tool for studying the role of these enzymes and pathways in various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many future directions for the study of (5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(2,4-dimethoxyphenyl)-1,2-dihydropyrazole-3-carboxamide. One direction is to study its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail, in order to better understand its effects on various enzymes and signaling pathways in the body. Additionally, further studies could be conducted to investigate the potential toxicity of this compound, in order to determine its safety for use in humans.

Synthesis Methods

The synthesis of (5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(2,4-dimethoxyphenyl)-1,2-dihydropyrazole-3-carboxamide involves the reaction of 3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene) malononitrile with 2,4-dimethoxyphenylhydrazine and ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to yield the final compound.

Scientific Research Applications

(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(2,4-dimethoxyphenyl)-1,2-dihydropyrazole-3-carboxamide has been studied for its potential applications in the field of medicine. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. This compound has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(2,4-dimethoxyphenyl)-1,2-dihydropyrazole-3-carboxamide

Molecular Formula

C18H16ClN3O4

Molecular Weight

373.8 g/mol

IUPAC Name

(5Z)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(2,4-dimethoxyphenyl)-1,2-dihydropyrazole-3-carboxamide

InChI

InChI=1S/C18H16ClN3O4/c1-25-11-4-5-13(17(8-11)26-2)20-18(24)15-9-14(21-22-15)12-7-10(19)3-6-16(12)23/h3-9,21-22H,1-2H3,(H,20,24)/b14-12-

InChI Key

JJKMPNYFJNJEIU-OWBHPGMISA-N

Isomeric SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C/C(=C/3\C=C(C=CC3=O)Cl)/NN2)OC

SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=C3C=C(C=CC3=O)Cl)NN2)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=C3C=C(C=CC3=O)Cl)NN2)OC

Origin of Product

United States

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